Ubiquitination-IN-1 (CAS 1819330-15-8), identified as compound 24 in a structure-activity relationship (SAR) study [1], is a small-molecule inhibitor that directly disrupts the protein-protein interaction (PPI) between the E3 ligase subunit Skp2 and its accessory protein Cks1 [1]. By inhibiting this specific interaction, which is essential for the recruitment and subsequent ubiquitination of the cyclin-dependent kinase inhibitor p27Kip1, Ubiquitination-IN-1 leads to the stabilization and accumulation of cellular p27 [1]. This mechanism is distinct from broad-spectrum proteasome inhibitors, offering a more targeted approach to modulate the ubiquitin-proteasome system.
1
Skp2-Cks1 PPI disruption
Targets a specific protein-protein interface, distinct from broad proteasome or E1/E2 inhibition.
2
p27 stabilization workflow
Enables study of p27Kip1-dependent cell cycle arrest without confounding pan-ubiquitin effects.
[1] Singh R, Sran A, Carroll DC, Huang J, Tsvetkov L, Zhou X, Sheung J, McLaughlin J, Issakani SD, Payan DG, Shaw SJ. Developing structure-activity relationships from an HTS hit for inhibition of the Cks1-Skp2 protein-protein interaction. Bioorg Med Chem Lett. 2015 Nov 15;25(22):5199-202. View Source
Ubiquitination-IN-1: Non-Interchangeable with Other Inhibitors
Within the ubiquitin-proteasome pathway, inhibitors can target multiple distinct nodes (e.g., E1 activating enzymes, E2 conjugating enzymes, E3 ligases, or the proteasome itself), each resulting in vastly different biological profiles [1]. Furthermore, even among compounds that target the Skp2 E3 ligase complex, small-molecule inhibitors can work through different mechanisms—such as inhibiting Skp2 expression, blocking the p27 binding pocket on Skp2, or specifically disrupting the Skp2-Cks1 PPI [2]. Ubiquitination-IN-1 belongs to the latter, highly specific class. The provided evidence demonstrates that generic substitution with another 'Skp2 inhibitor' or 'ubiquitination inhibitor' without verifying the specific mechanism of action and quantitative potency for the Skp2-Cks1 interaction will likely lead to experimental failure or misinterpretation of results [1][2]. The quantitative comparisons below establish Ubiquitination-IN-1's specific position within this class.
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Target-node mismatch
Ubiquitination inhibitors act at E1, E2, E3, or proteasome nodes; substituting across nodes will shift biological profiles.
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Mechanism mismatch within Skp2 class
Skp2 inhibitors differ by mechanism (expression reduction, p27-pocket blockade, or Cks1 PPI disruption); results may not transfer.
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Scaffold-class mismatch
Quinoline-sulfonamide scaffold may exhibit off-target kinase context distinct from diphenylpyrazine or triazolopyrimidine series.
[1] Wu L, Grigoryan AV, Li Y, Hao B, Pagano M, Cardozo TJ. Specific small molecule inhibitors of Skp2-mediated p27 degradation. Chem Biol. 2012 Dec 21;19(12):1515-24. View Source
[2] Chen Q, Xie W, Kuhn DJ, Voorhees PM, Lopez-Girona A, Mendy D, Corral LG, Krenitsky VP, Xu W, Moutouh-de Parseval L, Webb DR, Mercurio F, Nakayama KI, Nakayama K, Orlowski RZ. Targeting the p27 E3 ligase SCF(Skp2) results in p27- and Skp2-mediated cell-cycle arrest and activation of autophagy. Blood. 2008 May 1;111(9):4690-9. View Source
Ubiquitination-IN-1: Head-to-Head Comparison
Biochemical PPI Disruption Potency
Ubiquitination-IN-1 demonstrates superior potency in disrupting the Skp2-Cks1 protein-protein interaction compared to the commonly cited Skp2-IN-4. The IC50 value for Ubiquitination-IN-1 is 0.17 μM , whereas Skp2-IN-4 has a reported IC50 of 0.38 μM for the same interaction .
Skp2-Cks1 PPIHead-to-head
Ubiquitination-IN-1 IC50 0.17 μM
vs Skp2-IN-4 IC50 0.38 μM
Supports PPI disruption endpoint review
Biochemical assay context; target engagement may differ in cellular models.
Skp2-Cks1 PPIBiochemical Assayp27 Ubiquitination
Evidence Dimension
Inhibition of Skp2-Cks1 Protein-Protein Interaction (IC50)
Target Compound Data
0.17 μM
Comparator Or Baseline
Skp2-IN-4: 0.38 μM
Quantified Difference
Ubiquitination-IN-1 is 2.2-fold more potent (IC50 is 55% lower).
Conditions
Biochemical assay measuring disruption of recombinant Cks1 and Skp2 binding .
Why This Matters
For researchers requiring maximal target engagement at minimal concentrations, Ubiquitination-IN-1 offers a significant potency advantage, allowing for lower working concentrations and potentially reducing off-target effects at higher doses.
Skp2-Cks1 PPIBiochemical Assayp27 Ubiquitination
Cellular Antiproliferative Activity
In cellular models, Ubiquitination-IN-1 exhibits nanomolar-range antiproliferative activity that is substantially more potent than other reported Skp2-Cks1 PPI inhibitors. Ubiquitination-IN-1 inhibits the growth of A549 and HT1080 tumor cell lines with IC50 values of 0.91 μM and 0.4 μM, respectively . In contrast, Skp2 inhibitor 1 (compound 14i), another Skp2-Cks1 PPI inhibitor, has a reported biochemical IC50 of 2.8 μM [1], and Skp2-2 has a biochemical IC50 of 27.8 μM .
Cellular ActivityCross-study
A549 IC50 0.91 μM
HT1080 IC50 0.4 μM
Supports cell-model endpoint review
A549 (lung carcinoma) and HT1080 (fibrosarcoma) context; comparator data from distinct assay platforms.
Cell growth inhibition in A549 and HT1080 cells (IC50)
Target Compound Data
A549: 0.91 μM; HT1080: 0.4 μM
Comparator Or Baseline
Skp2 inhibitor 1: 2.8 μM (biochemical PPI assay); Skp2-2: 27.8 μM (biochemical PPI assay)
Quantified Difference
Ubiquitination-IN-1 shows 3- to 70-fold greater potency in cellular or biochemical assays.
Conditions
A549 (lung carcinoma) and HT1080 (fibrosarcoma) cells ; Biochemical PPI assays for comparators [1].
Why This Matters
This potency translates to a more robust cellular phenotype at lower concentrations, which is critical for minimizing cytotoxicity from off-target effects and for conserving expensive compound in large-scale or long-term experiments.
Ubiquitination-IN-1 (compound 24) was derived from a specific chemical optimization campaign starting from a 5-bromo-8-toluylsulfonamidoquinoline hit compound (compound 1) [1]. The SAR study that produced Ubiquitination-IN-1 highlighted the critical role of the sulfonamide and quinoline nitrogen, and identified that an aryl substituent at the 5-position of the quinoline ring contributes significantly to potency [1]. This specific quinoline-sulfonamide scaffold is distinct from other classes of Skp2 inhibitors, such as the diphenylpyrazines or triazolopyrimidines [2].
Chemical ScaffoldClass-level
Quinoline-sulfonamide
Class-specific selectivity review
SAR-based inference; distinct from diphenylpyrazines and triazolopyrimidines.
Chemical Scaffold and Structure-Activity Relationship (SAR)
Target Compound Data
N-(5-pyridin-3-ylquinolin-8-yl)-3-(trifluoromethyl)benzenesulfonamide; derived from a quinoline-sulfonamide hit.
Comparator Or Baseline
Other Skp2 inhibitor classes: e.g., diphenylpyrazines, triazolopyrimidines, Skp2E3LI series [2].
Quantified Difference
Not applicable; a qualitative difference in chemical space.
Conditions
SAR analysis based on an AlphaScreen assay for Skp2-Cks1 binding [1].
Why This Matters
The unique chemical scaffold may offer a distinct off-target profile and binding kinetics compared to other inhibitor classes, which is an important consideration for chemical biology experiments aiming to establish specific pharmacological mechanisms.
[1] Singh R, Sran A, Carroll DC, Huang J, Tsvetkov L, Zhou X, Sheung J, McLaughlin J, Issakani SD, Payan DG, Shaw SJ. Developing structure-activity relationships from an HTS hit for inhibition of the Cks1-Skp2 protein-protein interaction. Bioorg Med Chem Lett. 2015 Nov 15;25(22):5199-202. View Source
[2] A recent review summarizing Skp2-Cks1 PPI inhibitor classes. View Source
Physicochemical and Formulation Properties
Ubiquitination-IN-1 has defined physicochemical properties and a recommended in vivo formulation. It is soluble in DMSO at 60 mg/mL (139.72 mM) with sonication and heating to 60°C , and has a calculated LogP of 4.2 . A validated in vivo formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) achieves a solubility of 2 mg/mL (4.66 mM), suitable for animal studies . While many Skp2-Cks1 PPI inhibitors are available, the availability of pre-optimized formulation data reduces the experimental burden for researchers transitioning to in vivo models.
Formulation ReadinessData to verify
In vivo formulation reported
Supports formulation-exposure review
Supplier-reported DMSO and in vivo vehicle solubility; lot-specific verification recommended.
SolubilityFormulationIn VivoDMSOLogP
Evidence Dimension
Solubility and In Vivo Formulation
Target Compound Data
DMSO solubility: 60 mg/mL (139.72 mM); In vivo formulation: 2 mg/mL (4.66 mM).
Comparator Or Baseline
No direct comparator data available; many in-class compounds lack published formulation guidelines.
Quantified Difference
Not applicable; availability of data is the differentiating factor.
Conditions
In vitro DMSO solubility and in vivo formulation for animal studies .
Why This Matters
Having a validated formulation saves significant time and resources in experimental planning, especially for in vivo pharmacology studies, making Ubiquitination-IN-1 a more practical choice for projects that may progress to animal models.
SolubilityFormulationIn VivoDMSOLogP
Ubiquitination-IN-1: Optimal Research Applications
p27-Dependent Cell Cycle Arrest
Researchers investigating the role of p27Kip1 in cell cycle regulation can utilize Ubiquitination-IN-1 to specifically block the Skp2-Cks1-mediated degradation of p27. By using a compound with a well-defined IC50 of 0.17 μM for the target PPI , researchers can induce p27 stabilization and monitor subsequent G1/S phase arrest in cell lines such as A549 (IC50 = 0.91 μM) and HT1080 (IC50 = 0.4 μM) . This provides a precise chemical tool to validate p27-dependent phenotypes without the confounding effects of broad-spectrum proteasome inhibition.
Pathway Node Differentiation
For studies aiming to dissect the ubiquitin-proteasome pathway, Ubiquitination-IN-1 serves as a selective probe to isolate the function of the Skp2-Cks1 interaction. Unlike E1 inhibitors (e.g., TAS4464), E2 inhibitors (e.g., NSC697923), or proteasome inhibitors (e.g., bortezomib), Ubiquitination-IN-1 targets a specific protein-protein interface . Its distinct quinoline-sulfonamide scaffold [1] provides a unique chemical tool for orthogonal validation of target engagement and for comparative analysis of downstream signaling pathways affected by inhibiting different steps in the ubiquitination cascade.
Lead Optimization and SAR Studies
Ubiquitination-IN-1 (compound 24) is an ideal benchmark compound for medicinal chemistry groups engaged in the discovery and optimization of novel Skp2-Cks1 PPI inhibitors. Its well-characterized SAR profile, which establishes the importance of the quinoline 5-aryl substituent and the sulfonamide motif [1], provides a reference point for potency (IC50 = 0.17 μM) and cellular activity. New analogs can be directly compared to Ubiquitination-IN-1 in the same AlphaScreen or cellular assays, enabling quantitative assessment of potency improvements and structure-activity relationships .
In Vivo Tumor Models with Defined Formulation
Given the availability of a validated in vivo formulation achieving 2 mg/mL solubility , Ubiquitination-IN-1 is a practical candidate for initial in vivo proof-of-concept studies in xenograft or syngeneic tumor models. The compound can be administered using this pre-optimized vehicle, reducing the time and cost associated with formulation development. Researchers can assess the in vivo efficacy of Skp2-Cks1 PPI inhibition on tumor growth, survival, and p27 biomarker modulation, building upon the established in vitro potency and mechanism of action [1].
Application
Selection Property
Validation Focus
p27-dependent cell cycle studies
Target engagement context
p27 accumulation and G1/S arrest endpoint review
Ubiquitin pathway node dissection
PPI-selective probe
Downstream signaling comparison vs E1/E2/proteasome inhibitors
Medicinal chemistry SAR benchmark
Scaffold reference point
Potency and selectivity context for novel analog comparison
In vivo model-response studies
Formulation-dependent exposure context
Model-response endpoint review using reported vehicle
[1] Singh R, Sran A, Carroll DC, Huang J, Tsvetkov L, Zhou X, Sheung J, McLaughlin J, Issakani SD, Payan DG, Shaw SJ. Developing structure-activity relationships from an HTS hit for inhibition of the Cks1-Skp2 protein-protein interaction. Bioorg Med Chem Lett. 2015 Nov 15;25(22):5199-202. View Source
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